molecular formula C5H9F2NO2 B13537552 Methyl 4-amino-3,3-difluorobutanoate

Methyl 4-amino-3,3-difluorobutanoate

Cat. No.: B13537552
M. Wt: 153.13 g/mol
InChI Key: GTOQXUGOQDMDDZ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3,3-difluorobutanoate is a chemical compound with the molecular formula C5H9F2NO2. It is known for its unique structure, which includes both amino and difluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3,3-difluorobutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3,3-difluorobutanoic acid with methanol in the presence of a catalyst to form the ester . The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3,3-difluorobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the ester group may produce alcohols .

Scientific Research Applications

Methyl 4-amino-3,3-difluorobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-amino-3,3-difluorobutanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(difluoromethyl)butanoate
  • Methyl 4-amino-3,3-difluorobutanoate hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it valuable for specific applications .

Properties

IUPAC Name

methyl 4-amino-3,3-difluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2/c1-10-4(9)2-5(6,7)3-8/h2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOQXUGOQDMDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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